molecular formula C12H14FN3O2 B12270643 1-[(4-Fluorophenyl)methyl]-5-oxopyrrolidine-3-carbohydrazide

1-[(4-Fluorophenyl)methyl]-5-oxopyrrolidine-3-carbohydrazide

Cat. No.: B12270643
M. Wt: 251.26 g/mol
InChI Key: LICJYLAUDKJLTA-UHFFFAOYSA-N
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Description

1-[(4-Fluorophenyl)methyl]-5-oxopyrrolidine-3-carbohydrazide is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a fluorophenyl group attached to a pyrrolidine ring, which is further substituted with a carbohydrazide group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-[(4-Fluorophenyl)methyl]-5-oxopyrrolidine-3-carbohydrazide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzyl chloride and pyrrolidine-3-carboxylic acid.

    Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction between the 4-fluorobenzyl chloride and the pyrrolidine-3-carboxylic acid.

    Formation of Intermediate: The intermediate product, 1-[(4-Fluorophenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid, is then subjected to further reactions to introduce the carbohydrazide group.

    Final Product: The final step involves the reaction of the intermediate with hydrazine hydrate under controlled conditions to yield this compound.

Chemical Reactions Analysis

1-[(4-Fluorophenyl)methyl]-5-oxopyrrolidine-3-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where the fluorophenyl group can be replaced with other substituents using appropriate reagents and conditions.

    Hydrolysis: Hydrolysis reactions can be performed under acidic or basic conditions to break down the compound into its constituent parts.

Scientific Research Applications

1-[(4-Fluorophenyl)methyl]-5-oxopyrrolidine-3-carbohydrazide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-[(4-Fluorophenyl)methyl]-5-oxopyrrolidine-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.

Comparison with Similar Compounds

1-[(4-Fluorophenyl)methyl]-5-oxopyrrolidine-3-carbohydrazide can be compared with other similar compounds, such as:

    Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities with this compound but differ in their functional groups and biological activities.

    Fluorophenyl Compounds: Other fluorophenyl-substituted compounds, such as 4-fluorobenzylamine and 4-fluorobenzyl alcohol, have similar structural features but distinct chemical and biological properties.

    Carbohydrazide Derivatives: Compounds like carbohydrazide and its derivatives exhibit similar reactivity patterns but differ in their overall structure and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C12H14FN3O2

Molecular Weight

251.26 g/mol

IUPAC Name

1-[(4-fluorophenyl)methyl]-5-oxopyrrolidine-3-carbohydrazide

InChI

InChI=1S/C12H14FN3O2/c13-10-3-1-8(2-4-10)6-16-7-9(5-11(16)17)12(18)15-14/h1-4,9H,5-7,14H2,(H,15,18)

InChI Key

LICJYLAUDKJLTA-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)CC2=CC=C(C=C2)F)C(=O)NN

Origin of Product

United States

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